molecular formula C5H8O B073810 trans-2-Pentenal CAS No. 1576-87-0

trans-2-Pentenal

Cat. No.: B073810
CAS No.: 1576-87-0
M. Wt: 84.12 g/mol
InChI Key: DTCCTIQRPGSLPT-ONEGZZNKSA-N
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Description

trans-2-Pentenal, also known as pent-2-enal, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic odor reminiscent of potatoes and peas. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the second and third carbon atoms and an aldehyde group at the end of the carbon chain .

Mechanism of Action

Target of Action

2-Pentenal, also known as trans-2-Pentenal, is a significant biogenic volatile organic compound . It interacts with various targets, including proteins and cells. One of the primary targets of 2-Pentenal is the protein cAMP-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation.

Mode of Action

2-Pentenal interacts with its targets through a process known as Michael addition . This is a chemical reaction where an α,β-unsaturated carbonyl compound, such as 2-Pentenal, forms an adduct with a nucleophilic agent, such as glutathione (GSH), a tripeptide that functions as an antioxidant . This interaction results in changes in the structure and function of the target, leading to various downstream effects.

Biochemical Pathways

The interaction of 2-Pentenal with its targets affects several biochemical pathways. For instance, it plays a role in the formation of secondary organic aerosols (SOAs) through a process known as ozonolysis . This process involves the reaction of 2-Pentenal with ozone, leading to the formation of various products, including glyoxal, propanal, acetaldehyde, and 2-hydroxypropanal . These products can further react to form SOAs, which have significant implications for air quality and climate.

Result of Action

The action of 2-Pentenal leads to various molecular and cellular effects. For instance, it has been found to induce increases in intracellular calcium in rat trigeminal neurons . Additionally, it has been shown to inhibit the growth of carcinoma cells, suggesting potential antitumor activity .

Action Environment

The action of 2-Pentenal is influenced by various environmental factors. For instance, its reactivity and resulting effects can be influenced by the presence of other compounds, such as ozone . Additionally, factors such as temperature and humidity can affect its stability and efficacy . Understanding these environmental influences is crucial for predicting the behavior of 2-Pentenal in different contexts, including its role in atmospheric chemistry and environmental pollution .

Biochemical Analysis

Biochemical Properties

2-Pentenal interacts with various enzymes, proteins, and other biomolecules. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known to increase [Ca2+] in cultured neonatal rat trigeminal ganglion (TG) neurons . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

2-Pentenal has significant effects on various types of cells and cellular processes. It influences cell function by inducing increases in intracellular calcium in rat trigeminal neurons . It also shows marked inhibition of carcinoma cells growth, whereas this compound exhibits little inhibitory effect on normal cells .

Molecular Mechanism

The molecular mechanism of 2-Pentenal involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to increase [Ca2+] in cultured neonatal rat trigeminal ganglion (TG) neurons .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Pentenal change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The formation of secondary organic aerosols (SOA) from 2-Pentenal has been observed with mass yields of about 1.5% .

Dosage Effects in Animal Models

The effects of 2-Pentenal vary with different dosages in animal models

Metabolic Pathways

2-Pentenal is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways that 2-Pentenal is involved in is currently limited.

Transport and Distribution

The transport and distribution of 2-Pentenal within cells and tissues involve various transporters or binding proteins . It can affect its localization or accumulation. Specific details on how 2-Pentenal is transported and distributed within cells and tissues are currently limited.

Subcellular Localization

The subcellular localization of 2-Pentenal and any effects on its activity or function are complex and involve various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of 2-Pentenal are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Pentenal can be synthesized through various methods. One common method involves the aldol condensation of propanal (propionaldehyde) and ethanal (acetaldehyde). This reaction proceeds in two stages: the formation of 3-hydroxypentanal followed by its thermal dehydration to yield 2-pentenal .

Industrial Production Methods: In industrial settings, 2-pentenal is often produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds. This method is advantageous due to its high selectivity and stable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: trans-2-Pentenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentanoic acid.

    Reduction: It can be reduced to form 2-pentanol.

    Addition Reactions: Due to the presence of the double bond, it can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Addition Reactions: Halogens like bromine (Br2) and hydrogen halides like hydrogen chloride (HCl) are used under mild conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

trans-2-Pentenal can be compared with other similar compounds such as:

The uniqueness of 2-pentenal lies in its specific odor profile and its versatility in chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(E)-pent-2-enal
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InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCCTIQRPGSLPT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80858788
Record name (E)-2-Pentenal
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Molecular Weight

84.12 g/mol
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Physical Description

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma
Record name 2-Pentenal
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Solubility

Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol)
Record name 2-Pentenal
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Density

0.850-0.856 (21°)
Record name 2-Pentenal
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CAS No.

1576-87-0, 764-39-6, 31424-04-1
Record name (E)-2-Pentenal
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Record name 2-Pentenal
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Record name trans-2-Pentenal
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Record name 2-Pentenal
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Record name (E)-2-Pentenal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Pentenal?

A1: 2-Pentenal has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: How was the structure of cis-4,5-epoxy-2-pentenal, a related compound, confirmed?

A2: Researchers confirmed the structure of cis-4,5-epoxy-2-pentenal, a product formed during the pyrolysis of phosphoric acid-treated cellulose, using NMR, IR, UV, and mass spectrometry. []

Q3: In what natural and processed contexts can 2-Pentenal be found?

A3: 2-Pentenal has been identified as a volatile compound in various settings:

  • Plants: It is emitted by tea shoots damaged by tea geometrids. [] Cabbage plants damaged by Pieris brassicae caterpillars also release 2-Pentenal. []
  • Food: It is found in moldy cocoa beans [], and soybean preparations under anaerobic conditions. [] It can also form during the frying of onions. [, ]
  • Cigarette smoke: 2-Pentenal is present in cigarette smoke extract, even after nicotine and tar removal. []

Q4: How can 2-Pentenal be detected and quantified in complex mixtures?

A4: Several analytical techniques prove effective in detecting and quantifying 2-Pentenal:

  • Gas Chromatography coupled with Electroantennographic Detection (GC-EAD): This method has been used to identify 2-Pentenal and other volatile organic compounds in cabbage plants. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique aids in identifying and quantifying 2-Pentenal in various samples, such as those from atmospheric simulation chambers. [, ]
  • High-Performance Liquid Chromatography (HPLC): 2-Pentenal can be derivatized into fluorescent 7-amino-6-methylquinoline derivatives for analysis by HPLC. This method allows for the detection of 2-Pentenal in oxidized lipids, including edible oils. []
  • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This highly sensitive technique has been used to monitor 2-Pentenal changes in the headspace of frozen bell peppers during storage. []

Q5: How does 2-Pentenal contribute to the aroma of soybeans?

A5: Under anaerobic conditions, soybean lipoxygenase enzymes convert linolenic acid into 1-penten-3-ol. This alcohol is further oxidized by alcohol dehydrogenase to produce 2-Pentenal, contributing to the characteristic "raw bean odor" of soybeans. []

Q6: How does the presence of an aldehyde group influence the ozonolysis of 2-Pentenal?

A6: Experimental and theoretical studies on the ozonolysis of trans-2-Pentenal show that the aldehyde group significantly influences the fragmentation of the primary ozonide, impacting the yields of secondary organic aerosols. []

Q7: Can 2-Pentenal interact with biological molecules?

A7: Yes, 2-Pentenal, being an α,β-unsaturated aldehyde, readily reacts with nucleophilic agents like glutathione (GSH). This reaction forms GSH-2-Pentenal adducts in biological systems, such as B16-BL6 mouse melanoma cells. []

Q8: What is the atmospheric fate of 2-Pentenal?

A8: 2-Pentenal, being a volatile organic compound, undergoes various atmospheric reactions:

  • Reaction with OH radicals: This daytime process significantly contributes to its atmospheric removal. [, ]
  • Reaction with NO3 radicals: This nighttime reaction is another important atmospheric loss pathway for 2-Pentenal. []
  • Ozonolysis: This reaction pathway leads to the formation of secondary organic aerosols. []

Q9: How does the structure of 2-Pentenal affect its atmospheric reactions?

A9: The presence of both a double bond and an aldehyde group in 2-Pentenal makes it susceptible to attack by atmospheric oxidants like OH and NO3 radicals. The length of the carbon chain also influences the rate constants of these reactions. [, ]

Q10: Does 2-Pentenal contribute to air pollution?

A10: As a volatile organic compound released from both biogenic and anthropogenic sources, 2-Pentenal can contribute to the formation of ground-level ozone and secondary organic aerosols, impacting air quality and potentially harming human health. [, , ]

Q11: Does 2-Pentenal have any potential applications in cancer treatment?

A11: Research shows that 2-Pentenal exhibits significant growth inhibition against Colon-26 mouse carcinoma cells while having a weaker effect on normal BALB/3T3 clone A31 cells. This selectivity suggests a potential avenue for developing antitumor agents. []

Q12: How does 2-Pentenal interact with DNA?

A12: While 2-Pentenal itself doesn't directly bind to DNA, a byproduct of its degradation, 4-oxo-2-pentenal, can react with deoxyguanosine, forming adducts. [, ]

Q13: Can 2-Pentenal cause cellular damage?

A13: As an α,β-unsaturated aldehyde, 2-Pentenal can induce oxidative stress in cells, potentially leading to damage. It can also form adducts with proteins and DNA, disrupting cellular functions. [, ]

Q14: Can 2-Pentenal be synthesized catalytically?

A14: Yes, 2-methyl-2-pentenal, a branched isomer of 2-Pentenal, can be synthesized through the catalytic condensation of propionaldehyde. Different catalysts, including K2CO3/Al2O3 [, ] and anion exchange resins [], have been explored for this reaction.

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